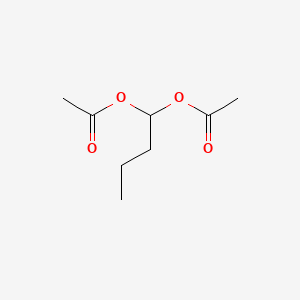![molecular formula C56H75NO5PPdS- B8335038 Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8335038.png)
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline, also known as Di-Ad-BrettPhos-G3-Palladacycle, is a third-generation Buchwald palladium precatalyst. It is adorned with a bulky di-adamantyl BrettPhos ligand, which enhances its stability and reactivity. This compound is widely used in various cross-coupling reactions, making it a valuable tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline is synthesized through a series of steps involving the coordination of the di-adamantyl BrettPhos ligand to a palladium center. The synthesis typically involves the following steps:
Ligand Synthesis: The di-adamantyl BrettPhos ligand is synthesized by reacting adamantyl chloride with a biphenyl phosphine derivative.
Palladacycle Formation: The ligand is then coordinated to a palladium precursor, such as palladium acetate, under controlled conditions to form the palladacycle complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline undergoes several types of reactions, primarily in the realm of cross-coupling. These include:
Buchwald-Hartwig Cross Coupling: Used for the formation of C-N bonds.
Heck Reaction: Used for the formation of C-C bonds.
Hiyama Coupling: Used for the formation of C-C bonds.
Negishi Coupling: Used for the formation of C-C bonds.
Sonogashira Coupling: Used for the formation of C-C bonds.
Stille Coupling: Used for the formation of C-C bonds.
Suzuki-Miyaura Coupling: Used for the formation of C-C bonds.
Common Reagents and Conditions
The common reagents used in these reactions include:
Aryl Halides: As substrates.
Bases: Such as potassium carbonate or cesium carbonate.
Solvents: Such as toluene, tetrahydrofuran, or dimethylformamide.
Catalyst Loadings: Typically low, due to the high reactivity of this compound.
Major Products
The major products formed from these reactions are various substituted aromatic compounds, including amino-substituted pyrazoles, benzothiazoles, indazoles, and imidazoles .
Scientific Research Applications
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline involves the formation of an active palladium species through the reductive elimination of the palladacycle complex. This active species then participates in the cross-coupling reactions by facilitating the formation of new bonds between the substrates. The bulky di-adamantyl BrettPhos ligand enhances the stability and reactivity of the palladium center, making the catalyst highly efficient .
Comparison with Similar Compounds
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline is unique due to its bulky di-adamantyl BrettPhos ligand, which provides enhanced stability and reactivity compared to other similar compounds. Some similar compounds include:
BrettPhosPdG3: A third-generation Buchwald precatalyst with a different ligand structure.
tBuBrettPhosPdG3: A variant with a tert-butyl group instead of adamantyl.
RockPhosPdG3: Another third-generation Buchwald precatalyst with a different ligand.
XantPhosPdG3: A third-generation Buchwald precatalyst with a xanthene-based ligand.
These compounds share similar applications but differ in their ligand structures, which affect their reactivity and stability in various reactions.
Properties
Molecular Formula |
C56H75NO5PPdS- |
|---|---|
Molecular Weight |
1011.7 g/mol |
IUPAC Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C43H61O2P.C12H10N.CH4O3S.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
UINTUPLALLRRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


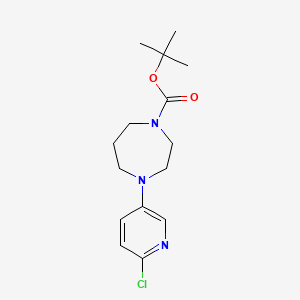
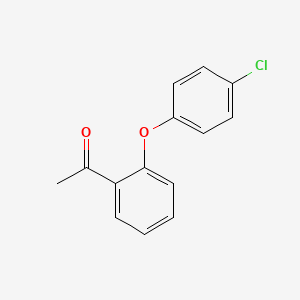

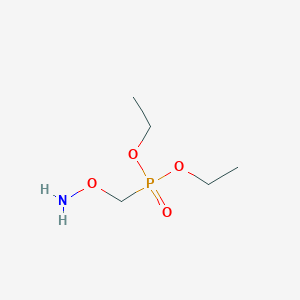
![(R)-1-methyl-2-[4-(2-methoxyphenyl)-piperazinyl]ethylamine](/img/structure/B8334994.png)

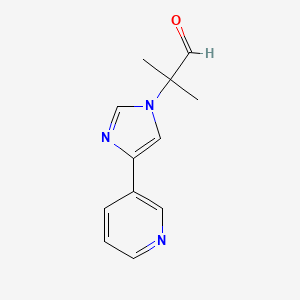
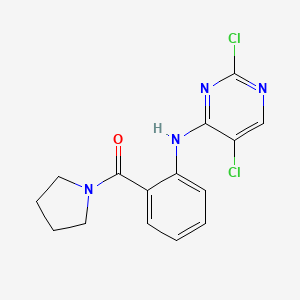
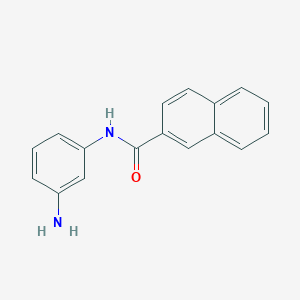
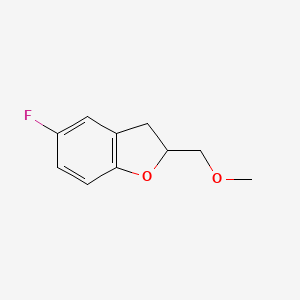
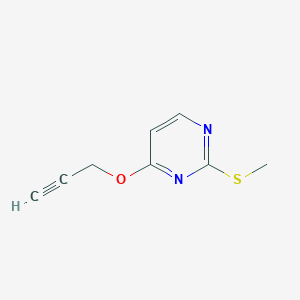
![2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8335049.png)

